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molecular formula C5H12N4O2 B8737199 (2E)-3-(2-Hydroxyethyl)-N,1-dimethyltriaz-2-ene-1-carboxamide CAS No. 113274-28-5

(2E)-3-(2-Hydroxyethyl)-N,1-dimethyltriaz-2-ene-1-carboxamide

Cat. No. B8737199
M. Wt: 160.17 g/mol
InChI Key: AALVCJIGPOTDSN-UHFFFAOYSA-N
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Patent
US04923970

Procedure details

5c. A 1.0M solution (100 mL) of tetra-n-butylammonium fluoride in tetrahydrofuran was added dropwise to a stirred solution of 1-(2-(tert-butyldimethylsiloxy)ethyl)-3-methyl-3-(N-methylcarbamoyl)triazene in tetra-hydrofuran at -10° C. over 1 h. The volume of the solution was then reduced 50% with a rotary evaporator at 25° C. and the resultant solution was chromatographed on a column of 250 g of Silica Gel 60 (EM, neutral, 70-230 mesh) packed in ether. The column was eluted with 5 L of ether. The last 3 L of eluent were concentrated on a rotary evaporator and the residue (6.7 g) recrystallized from methylene chloride-ether to give 4.24 g of 1-(2-hydroxyethyl)-3-methyl-3-(N-methylcarbamoyl)triazene, 5c, (0.0265 mol, 27.8%): mp 72°-74° C.; IR (CH2Cl2) 3600, 3450, 2955, 1690, 1510, 1190, 1050 cm10-1 ; UV (CH3CN) λ max 245 (log ε 4.04); 1H NMR (CDCl3, Me4Si) δ 1.78 (1H ,t,J=6 Hz), 2.94 (3H,d,J=5 Hz), 3.26 (3H,s), 3.97 (2H,t,J=5 Hz), 4.02 (2H,m-A2B2X), 6.34 (1H,b); proton decoupled 13C NMR (CDCl3, Me4Si) δ 26.86, 27.60, 60.72, 155.54; exact mass calcd m/z for C5H12N4 o2 160.0960, found 160.0967 (by EI).
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-(tert-butyldimethylsiloxy)ethyl)-3-methyl-3-(N-methylcarbamoyl)triazene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
27.8%

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[O:19]([CH2:27][CH2:28][N:29]=[N:30][N:31]([CH3:36])[C:32](=[O:35])[NH:33][CH3:34])[Si](C(C)(C)C)(C)C>O1CCCC1>[OH:19][CH2:27][CH2:28][N:29]=[N:30][N:31]([CH3:36])[C:32](=[O:35])[NH:33][CH3:34] |f:0.1|

Inputs

Step One
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
1-(2-(tert-butyldimethylsiloxy)ethyl)-3-methyl-3-(N-methylcarbamoyl)triazene
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)CCN=NN(C(NC)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with a rotary evaporator at 25° C.
CUSTOM
Type
CUSTOM
Details
the resultant solution was chromatographed on a column of 250 g of Silica Gel 60 (EM, neutral, 70-230 mesh)
WASH
Type
WASH
Details
The column was eluted with 5 L of ether
CONCENTRATION
Type
CONCENTRATION
Details
The last 3 L of eluent were concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue (6.7 g) recrystallized from methylene chloride-ether

Outcomes

Product
Name
Type
product
Smiles
OCCN=NN(C(NC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.24 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0265 mol
YIELD: PERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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